Thiazolyl Blue

Cell Viability Proliferation Assay High-Throughput Screening

Thiazolyl Blue (MTT) is the cost-effective gold standard for large-scale cancer drug screening (HeLa, MCF-7, HepG2) with a proven literature base for generating robust IC50 curves. Unlike water-soluble tetrazolium salts, its positive charge enables rapid passive cellular uptake and its slower reduction kinetics minimize false positives in nanomaterial studies. Its demonstrated sensitivity to weak T-cell stimulation makes it essential for immunology labs screening low-avidity responses. Ideal for teaching labs due to low per-test cost and visual yellow-to-purple endpoint. Procure high-purity powder (HPLC ≥98%) for reproducible, publication-ready data.

Molecular Formula C18H16N5S.Br
C18H16BrN5S
Molecular Weight 414.3 g/mol
CAS No. 298-93-1
Cat. No. B1676488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolyl Blue
CAS298-93-1
Synonyms3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide
C,N-diphenyl-N'-(4,5-dimethylthiazol-2-yl)tetrazolium bromide
C,N-diphenyl-N-4,5-dimethylthiazol-2-yltetrazolium chloride
MTT tetrazolium
parent of thiazolyl blue
thiazolyl blue
thiazolyl blue tetrazolium bromide
Molecular FormulaC18H16N5S.Br
C18H16BrN5S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1
InChIKeyAZKSAVLVSZKNRD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in 2-methoxyethanol, 20 mg/mL;  ethanol, 20 mg/mL
Solubility in water, 10 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiazolyl Blue (MTT) Procurement Guide: Product Specifications, Mechanism, and Core Utility


Thiazolyl Blue (CAS: 298-93-1), a yellow tetrazolium salt commonly referred to as MTT, is a cell-permeable, positively charged colorimetric dye [1]. Its reduction by intracellular NAD(P)H-dependent oxidoreductases to a water-insoluble, purple formazan serves as the chemical basis for one of the most widely used in vitro assays for quantifying cellular metabolic activity, proliferation, and cytotoxicity [2]. MTT is supplied as a high-purity powder, typically ≥97.5% by HPLC, and is specified for use in mammalian and insect cell culture applications .

Why MTT is Not Interchangeable: A Technical Justification Against Assay Substitution


Substituting Thiazolyl Blue for a next-generation tetrazolium salt (e.g., XTT, MTS, WST-1, WST-8) in a validated protocol is not a simple reagent swap. While all measure metabolic reduction, they operate with distinct physicochemical and enzymatic properties that fundamentally alter assay parameters [1]. Crucially, MTT's positive charge facilitates rapid, passive cellular uptake, whereas newer, negatively charged salts require intermediate electron acceptors for cell entry [1]. Moreover, the requirement for a solvent-based solubilization step for MTT introduces variability in signal recovery and prohibits real-time, kinetic monitoring, a feature standard in water-soluble formazan assays [2]. These differences in reaction kinetics, detection wavelength, and linear dynamic range mean that EC50 values, signal-to-noise ratios, and even the cellular compartment being measured are not directly comparable across assay types [3].

Quantitative Differentiation of Thiazolyl Blue (MTT): A Comparative Evidence Guide for Procurement


MTT vs. Next-Gen Tetrazolium Salts: Quantifying the Impact of Formazan Solubility on Assay Throughput and Precision

Thiazolyl Blue is reduced to a water-insoluble formazan that precipitates as intracellular crystals. In contrast, second-generation tetrazolium salts (XTT, MTS, WST-1, WST-8) yield water-soluble formazans [1]. This fundamental difference necessitates a discrete solubilization step (e.g., with DMSO or acidified isopropanol) for MTT, which is not required for its comparators . Failure to fully dissolve and recover MTT formazan crystals is a recognized source of inter- and intra-assay variability, with studies reporting that direct measurement of soluble formazan from WST-8 improves data reproducibility and reduces coefficient of variation (CV) compared to MTT's multi-step process [2].

Cell Viability Proliferation Assay High-Throughput Screening

Superior Sensitivity of MTT for Weak Proliferative Signals in Primary Immune Cells vs. WST-1

In a direct comparison of colorimetric proliferation assays using primary murine T cells, MTT solubilized with SDS (MTT-SDS) demonstrated better sensitivity to weak stimulation than WST-1 [1]. The study showed that while WST-1 generated a higher signal following strong stimulation (higher Stimulation Index), MTT-SDS and resazurin more accurately reflected cell number under weak stimulation conditions [1].

Immunology T Cell Proliferation Drug Discovery

MTT vs. WST-8/CCK-8: Quantified Differences in Assay Linear Range and Lower Detection Limit

The WST-8-based assay (CCK-8) exhibits a wider linear dynamic range and can detect significantly lower cell numbers compared to the standard MTT assay [1]. Technical data indicates that CCK-8 can reliably detect as few as 100 cells per well, whereas commercial MTT assay kits typically have a lower detection limit of approximately 950 cells [1]. The extended linear range of WST-8 is a documented advantage, providing greater flexibility in experimental seeding density and reducing the need for assay re-optimization .

Cell Counting Drug Toxicity Assay Validation

Enzymatic Reduction Kinetics: XTT Demonstrates 1.5x Faster Reduction Rate than MTT

The reduction of tetrazolium salts can be influenced by superoxide radicals. A study comparing the sensitivity of MTT and XTT to superoxide formation induced by nano-scale TiO2 found that the reduction rate of XTT is 1.5 times that of MTT under the tested conditions [1]. This indicates that XTT is more readily reduced in environments with elevated oxidative stress, which can lead to overestimation of cell viability in certain experimental contexts [1].

Enzyme Kinetics Superoxide Nanotoxicology

Economic and Precision Benchmark: MTT Delivers High Precision (SD <1-4%) Comparable to MTS but at Lower Cost

In a study comparing tetrazolium-based bioassays for IL-2 and IL-4 detection, both MTT- and MTS-based methods demonstrated significantly higher precision than the gold-standard [3H]thymidine incorporation assay [1]. The tetrazolium assays exhibited standard deviations of <1-4%, compared to 5-15% for thymidine [1]. While MTS may offer a simpler, one-step procedure due to its water-soluble formazan, MTT provides comparable analytical precision and superior sensitivity to weak stimuli in certain contexts, often at a lower per-test reagent cost [2][3]. A direct cost comparison shows MTT kits are frequently priced below those for WST-1 and CCK-8 [3].

Cytokine Quantification Bioassay Cost-Effectiveness

Procurement-Driven Application Scenarios for Thiazolyl Blue (MTT)


Standardized Cytotoxicity Screening of Adherent Cancer Cell Lines

MTT is the established, cost-effective standard for large-scale drug screening against common adherent cancer cell lines (e.g., HeLa, MCF-7, HepG2). Its proven track record and extensive literature base provide robust, comparable data for generating IC50 curves [1]. Given that high cell seeding densities (>>950 cells/well) are typical for these experiments, the lower detection limit is not a practical constraint [2].

Quantifying Weak Antigen-Specific T Cell Proliferation

For immunologists studying subtle primary immune cell responses, MTT's demonstrated sensitivity to weak stimulation in T cell assays is a key advantage [1]. This property makes it particularly valuable for detecting low-avidity T cell responses or screening for weak immunomodulators where a water-soluble alternative like WST-1 may yield false negatives [1].

Nanotoxicity Studies with Confounding Oxidative Stress

In research involving engineered nanomaterials or other test articles known to generate superoxide, MTT is the preferred tetrazolium dye [1]. Compared to XTT, its slower, less superoxide-sensitive reduction kinetics provide a more accurate and conservative measurement of cellular metabolic activity, reducing the risk of false-positives from oxidative burst [1].

Academic and Educational Laboratory Workflows

MTT is ideal for teaching laboratories and academic research settings where assay simplicity, visual demonstration of the yellow-to-purple color change, and low initial capital outlay are paramount [1]. The requirement for a solubilization step offers pedagogical value in demonstrating multi-step analytical protocols, and the low per-test cost allows for extensive student practice and project replication [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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